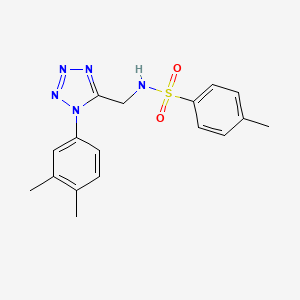![molecular formula C27H30N4O4 B2710288 ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 956754-97-5](/img/structure/B2710288.png)
ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities . The dihydropyrimidine ring in the structure adopts a screw-boat conformation .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. The dihydropyrimidine ring in the structure adopts a screw-boat conformation . Further analysis would require more specific information or computational chemistry tools.Scientific Research Applications
Synthesis of Novel Compounds
Antimicrobial Activity
Compounds synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate have shown promising antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi. Such derivatives include pyrido[1,2-f]pyrimidine and pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine among others, indicating their significant potential in developing new antimicrobial agents (Farag et al., 2008).
Corrosion Inhibition
Research into pyranpyrazole derivatives, related to the chemical structure of interest, has uncovered their efficacy as corrosion inhibitors for mild steel in industrial applications. These inhibitors not only provide high efficiency but also offer insights into the molecular interactions responsible for their protective capabilities, opening avenues for the development of new materials for corrosion protection (Dohare et al., 2017).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives synthesized from related compounds have been evaluated for their anticancer and anti-inflammatory activities. These studies are crucial for understanding the structure-activity relationships and furthering the development of therapeutic agents in these domains (Rahmouni et al., 2016).
Biological Importance and Heterocyclic Chemistry
Heterocyclic Systems
The transformation of related compounds into various heterocyclic systems highlights the chemical versatility and potential for discovering novel biological activities. Such studies are foundational for pharmaceutical research, providing a pathway for the synthesis of new drugs with improved efficacy and safety profiles (Youssef et al., 2013).
Antibacterial Activity
Derivatives synthesized from related chemical structures have exhibited potent antibacterial activity, underscoring the importance of these compounds in addressing antibiotic resistance. The exploration of new chemical entities is vital for developing next-generation antibiotics to combat emerging pathogens (Kumar et al., 2017).
properties
IUPAC Name |
ethyl 6-methyl-4-[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O4/c1-6-34-26(32)23-18(5)28-27(33)29-25(23)21-15-31(20-10-8-7-9-11-20)30-24(21)19-12-13-22(17(4)14-19)35-16(2)3/h7-16,25H,6H2,1-5H3,(H2,28,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWWLAPXVGGVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CN(N=C2C3=CC(=C(C=C3)OC(C)C)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

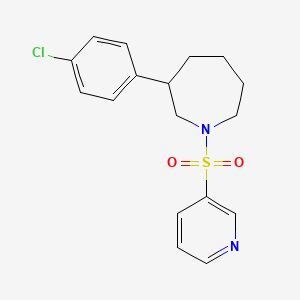
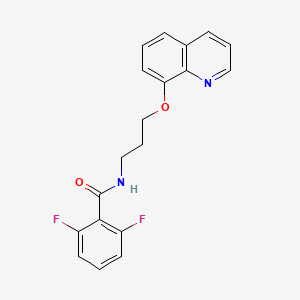
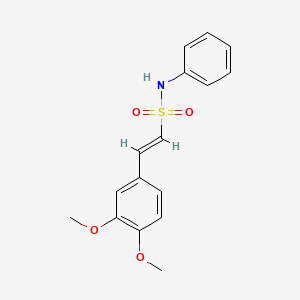
![(E)-N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2710211.png)
![(5R,7S)-5,7-Dimethyl-4-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2710212.png)
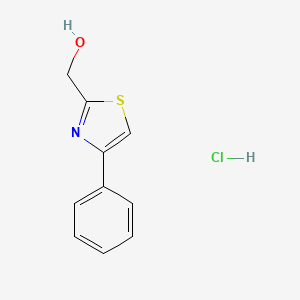


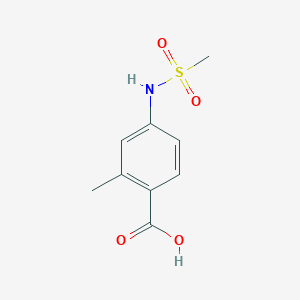
![N-[2-(benzylamino)-2-oxo-1-phenylethyl]-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2710218.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2710219.png)

![7-Fluoro-4-(1,3,4-thiadiazol-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2710225.png)
